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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1311428 Get Quote

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile

This guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key

chemical intermediate in pharmaceutical research. It details the compound's chemical

structure, nomenclature, and physicochemical properties. Furthermore, it presents a

representative synthesis protocol and explores the role of its derivatives in drug development,

particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory

diseases.

Chemical Structure and Nomenclature
3-(1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring N-

substituted with a propanenitrile group.

IUPAC Name: 3-(1H-pyrazol-1-yl)propanenitrile[1]

Synonyms: Pyrazole-1-propionitrile[2], 3-Pyrazol-1-ylpropanenitrile[3]

CAS Number: 88393-88-8[3][4]

Molecular Formula: C₆H₇N₃[1][3][5]

SMILES: C1=CN(N=C1)CCC#N[1][3]

Chemical Structure:
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Caption: 2D Structure of 3-(1H-pyrazol-1-yl)propanenitrile.

Physicochemical and Computational Data
A summary of the key physical, chemical, and computed properties of 3-(1H-pyrazol-1-
yl)propanenitrile is presented below. This data is essential for its application in chemical

synthesis and drug design.

Property Value Reference

Molecular Weight 121.14 g/mol [3][5]

Appearance Oil [4]

Boiling Point 129 °C (at 11 Torr) [4]

Density 1.08 g/cm³ [4]

Monoisotopic Mass 121.063995 Da [1]

Solubility
Sparingly in DMSO, Slightly in

Methanol
[4]

pKa (Predicted) 1.85 ± 0.10 [4]

XLogP (Predicted) -0.8 [1]

Topological Polar Surface Area

(TPSA)
41.61 Å² [3]

Hydrogen Bond Donors 0 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 2 [3]

Synthesis and Experimental Protocols
The synthesis of 3-(1H-pyrazol-1-yl)propanenitrile is typically achieved through a Michael

addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is

a common and efficient method for N-alkylation of pyrazole derivatives.
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General Synthesis Workflow
The diagram below illustrates the logical workflow for the synthesis and purification of 3-(1H-
pyrazol-1-yl)propanenitrile.
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Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol
This protocol is a representative example for the cyanoethylation of pyrazole.

Materials:

Pyrazole

Acrylonitrile

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base

catalyst

Dichloromethane (DCM) or another suitable solvent

Water

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.

Addition of Reagents: Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic

amount of Triton B (e.g., 0.05 eq).

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within a few hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture

with water and transfer it to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and

then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude oil via flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure 3-(1H-pyrazol-1-
yl)propanenitrile.[4]

Application in Drug Discovery: TYK2 Inhibition
Derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have emerged as significant scaffolds in

medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine

Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6]

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for

various cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are implicated

in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively
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inhibiting TYK2, these compounds can modulate the immune response, offering a targeted

therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core 3-(1H-pyrazol-1-
yl)propanenitrile structure to optimize potency, selectivity against other JAK family members

(JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

Simplified JAK-STAT Signaling Pathway
The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the

target of the aforementioned inhibitors.
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Caption: Role of TYK2 in JAK-STAT Signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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